molecular formula C13H23NO4 B2743611 tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate CAS No. 190734-68-0

tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B2743611
CAS No.: 190734-68-0
M. Wt: 257.33
InChI Key: GVCDXIVKYBPYQE-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate” is an organic compound with the molecular formula C14H24N2O5 . It has a molecular weight of 300.35 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring, a carbonyl group, and a tert-butyl group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 300.35 . Unfortunately, specific information about its boiling point, melting point, and other physical properties was not available in the sources I found.

Scientific Research Applications

Synthesis of Pyrrole Precursors

  • Wasserman et al. (2004) explored the reactions of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen. This process yields 5-substituted pyrroles, which are useful as precursors to prodigiosin and its analogs (Wasserman et al., 2004).

Asymmetric Synthesis

  • Chung et al. (2005) described an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy, producing chiral pyrrolidine in high yield and enantiomeric excess (Chung et al., 2005).

Synthesis and Characterization of Schiff Base Compounds

  • Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and analyzed its structure and characteristics using X-ray crystallography and spectroscopic methods (Çolak et al., 2021).

Utility in Synthesizing Tyk2 Inhibitors

  • Sasaki et al. (2020) demonstrated the synthesis of a highly functionalized 2-pyrrolidinone, which was utilized in creating a novel series of macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Diverse Supramolecular Arrangement in Analogs

  • Samipillai et al. (2016) synthesized and analyzed various 3-oxopyrrolidines analogs. They observed significant weak interactions in their crystal structure, leading to diverse supramolecular assemblies (Samipillai et al., 2016).

Synthesis of a Crystal Structure

  • Naveen et al. (2007) synthesized Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and conducted X-ray diffraction studies to confirm its structure (Naveen et al., 2007).

Properties

IUPAC Name

tert-butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-5-6-10(14)7-8-11(15)17-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCDXIVKYBPYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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